molecular formula C13H15Cl3O3 B14486355 butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate CAS No. 64114-08-5

butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate

Cat. No.: B14486355
CAS No.: 64114-08-5
M. Wt: 325.6 g/mol
InChI Key: BIGKDCAKAYEFBQ-QMMMGPOBSA-N
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Description

Butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate is an organic compound characterized by the presence of a butyl ester group attached to a chiral center, which is bonded to a 3,4,5-trichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate typically involves the esterification of (2S)-2-(3,4,5-trichlorophenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl (2S)-2-(3,4-dichlorophenoxy)propanoate
  • Butyl (2S)-2-(3,5-dichlorophenoxy)propanoate
  • Butyl (2S)-2-(3,4,5-trifluorophenoxy)propanoate

Uniqueness

Butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate is unique due to the presence of three chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents.

Properties

CAS No.

64114-08-5

Molecular Formula

C13H15Cl3O3

Molecular Weight

325.6 g/mol

IUPAC Name

butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C13H15Cl3O3/c1-3-4-5-18-13(17)8(2)19-9-6-10(14)12(16)11(15)7-9/h6-8H,3-5H2,1-2H3/t8-/m0/s1

InChI Key

BIGKDCAKAYEFBQ-QMMMGPOBSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](C)OC1=CC(=C(C(=C1)Cl)Cl)Cl

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC(=C(C(=C1)Cl)Cl)Cl

Origin of Product

United States

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